molecular formula C20H28O2 B1203159 3alpha-Hydroxynorethynodrel CAS No. 21466-08-0

3alpha-Hydroxynorethynodrel

Cat. No. B1203159
CAS RN: 21466-08-0
M. Wt: 300.4 g/mol
InChI Key: XSQAQKNJHGGMRV-KXMHTTHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Nor-17alpha-pregn-5(10)-en-20-yne-3alpha,17beta-diol is a 17-hydroxy steroid.

Scientific Research Applications

1. Modulation of Nociception and Pain Management

Research has shown that 3alpha-hydroxysteroid oxido-reductase (3alpha-HSOR), which is abundantly expressed in the spinal cord, plays a significant role in modulating nociception. It affects the biosynthesis and oxidation of 3alpha,5alpha-reduced neurosteroids, which in turn stimulate GABA(A) receptors. This modulation has been linked to the management of thermal and mechanical pain thresholds, especially in conditions like sciatic nerve injury-evoked neuropathic pain (Meyer et al., 2008).

2. Interactions with Dopaminergic and GABAergic Systems

Studies indicate that 3alpha,5alpha-THP, a neurosteroid related to 3alpha-Hydroxynorethynodrel, interacts with dopaminergic and GABAergic systems. This interaction suggests potential roles in psychotic disorders and has implications for antipsychotic-like activities, as observed in dopamine-mediated behavioral paradigms in animal models (Khisti et al., 2002).

3. Neurosteroid Production in Glaucoma Pathophysiology

Increased expression of 3alpha-HSD in glaucomatous human optic nerve heads, particularly in reactive astrocytes, suggests a potential role for neurosteroids in the pathophysiology of glaucoma. This finding highlights the significance of 3alpha-HSD and related neurosteroids in ocular diseases (Agapova et al., 2003).

4. Enhancement of Electrospray Ionization in Steroid Analysis

The development of novel derivatization reagents, like p-toluenesulfonyl isocyanate, for enhancing the sensitivity of electrospray ionization in the analysis of steroids, including 3alpha-Hydroxynorethynodrel, has facilitated the pharmacokinetic study of these compounds. This advancement aids in better understanding the metabolic pathways of such steroids (Zuo et al., 2005).

5. GABAA Receptor Modulation and Neurological Effects

The distribution of GABAA receptor-modulating 3alpha-hydroxy, 5alpha-reduced pregnane steroids in the brain, including regions like the olfactory bulb, striatum, and cerebral cortex, indicates their role in influencing sensory, motor, limbic, and homeostatic systems through neurosteroid modulation (Saalmann et al., 2007).

6. Implications in Prostate Carcinoma

Research shows a significant increase in the expression of 3alpha-HSD, particularly AKR1C3, in prostate carcinoma. This enzyme regulates the balance of androgens, which may influence the trans-activation of the androgen receptor, indicating its importance in the pathology and potential treatment of prostate cancer (Fung et al., 2006).

7. Neurosteroid Biosynthesis Regulation

The regulation of neurosteroid biosynthesis, particularly allopregnanolone (3alpha,5alpha-THP), by factors like glycine, strychnine, and gelsemine in the spinal cord, opens possibilities for using glycinergic agents to stimulate neurosteroid production, which can have therapeutic implications in diseases associated with decreased neurosteroidogenic activity (Venard et al., 2008).

properties

CAS RN

21466-08-0

Product Name

3alpha-Hydroxynorethynodrel

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(3R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,14,16-18,21-22H,4-12H2,2H3/t14-,16-,17-,18+,19+,20+/m1/s1

InChI Key

XSQAQKNJHGGMRV-KXMHTTHWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CC[C@H](C4)O

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(C4)O

synonyms

17alpha-ethynylestr-5(10)-ene-3alpha,17beta-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3alpha-Hydroxynorethynodrel
Reactant of Route 2
3alpha-Hydroxynorethynodrel
Reactant of Route 3
3alpha-Hydroxynorethynodrel
Reactant of Route 4
3alpha-Hydroxynorethynodrel
Reactant of Route 5
3alpha-Hydroxynorethynodrel
Reactant of Route 6
3alpha-Hydroxynorethynodrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.